Naphtho[2,3-D]thiazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
39608-20-3 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
benzo[f][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C11H8N2S/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H2,12,13) |
InChI Key |
OEQDMJGSYIMBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(S3)N |
Origin of Product |
United States |
Synthetic Methodologies for Naphtho 2,3 D Thiazol 2 Amine and Its Derivatives
Classical Synthetic Approaches to the Naphtho[2,3-d]thiazol-2-amine Core
Traditional methods for the construction of the this compound skeleton have historically relied on well-established cyclization reactions. These approaches often involve the condensation of naphthalene-based precursors with reagents that provide the necessary sulfur and nitrogen atoms to form the thiazole (B1198619) ring.
Cyclization Reactions Involving Naphthalene (B1677914) and Thiourea (B124793) Derivatives
A foundational approach to the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This method can be adapted to form the this compound core by reacting a suitable α-halocarbonyl naphthalene derivative with thiourea. For instance, the reaction of a 2-halo-3-acetylnaphthalene with thiourea would be expected to yield the corresponding this compound. The reaction proceeds through the initial formation of a thiazoline intermediate, which then tautomerizes to the more stable aromatic aminothiazole.
The general mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the fused thiazole ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol.
Table 1: Plausible Hantzsch-type Synthesis of this compound
| Naphthalene Precursor | Reagent | Product |
| 2-Bromo-3-acetylnaphthalene | Thiourea | This compound |
| 2-Chloro-3-acetylnaphthalene | Thiourea | This compound |
Reactions of Amines and Carbon Disulfide with Halogenated Naphthalenes
Another classical route involves the reaction of an aminonaphthalene derivative with carbon disulfide. A key precursor for this synthesis is 2-amino-3-chloronaphthalene-1,4-dione. The reaction of this compound with carbon disulfide in the presence of a base, such as sodium hydroxide in dimethyl sulfoxide (B87167) (DMSO), leads to the formation of a dithiocarbamate intermediate. This intermediate can then undergo intramolecular cyclization to form the thiazole ring. Subsequent chemical modifications can then be performed to yield various derivatives. For example, the initial product can be S-alkylated, followed by oxidation and nucleophilic substitution to introduce various amine functionalities at the 2-position.
A specific example involves the synthesis of 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione from 2-amino-3-chloronaphthalene-1,4-dione and carbon disulfide, followed by treatment with dimethyl sulfate. This thioether can then be oxidized to a sulfoxide, which is a versatile intermediate for introducing various substituents at the 2-position by reaction with different amines.
Modern and Sustainable Synthetic Strategies for this compound
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches often utilize milder reaction conditions, reduce waste, and allow for the construction of complex molecules in fewer steps.
Visible-Light-Induced Cascade Reactions for this compound Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-sulfur and carbon-nitrogen bonds under mild conditions. For the synthesis of this compound derivatives, a visible-light-induced cascade reaction of 2-isothiocyanatonaphthalenes and amines has been developed. This reaction proceeds under an oxygen atmosphere and often does not require an external photocatalyst or additives.
The proposed mechanism involves the photoexcitation of an intermediate formed from the reaction of the isothiocyanate with the amine. This excited species can then react with molecular oxygen to initiate a cascade of radical reactions, ultimately leading to the formation of the fused thiazole ring. This method is advantageous due to its operational simplicity and use of clean energy and a green oxidant.
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single step to form a product that contains substantial portions of all the reactants. MCRs are characterized by their high atom economy, step economy, and the ability to generate molecular diversity.
For the synthesis of Naphtho[2,3-d]thiazole (B11907443) derivatives, a three-component reaction of 2-amino-1,4-naphthoquinone, an aldehyde, and elemental sulfur has been developed. This base-promoted oxidative sulfuration/cyclization reaction allows for the formation of two carbon-sulfur bonds and one carbon-nitrogen bond in a single operation. The use of inexpensive and readily available starting materials, along with the absence of transition metals, makes this an economically and environmentally attractive method. The reaction demonstrates broad substrate scope with respect to both aromatic and aliphatic aldehydes.
Table 2: Examples of Multi-Component Synthesis of Naphtho[2,3-d]thiazole Derivatives
| Aldehyde | Product Yield (%) |
| Benzaldehyde | High |
| 4-Chlorobenzaldehyde | Good |
| 4-Methoxybenzaldehyde | Good |
| Butyraldehyde | Moderate |
Yields are generalized as "High," "Good," or "Moderate" based on typical outcomes for such reactions.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.
The synthesis of 2-aminothiazole (B372263) derivatives, in general, has been shown to be amenable to microwave-assisted protocols. For example, the condensation of α-haloketones with thiourea can be efficiently carried out under microwave irradiation. A plausible microwave-assisted synthesis of this compound would involve reacting a 2-halo-3-acetylnaphthalene with thiourea in a suitable solvent under microwave heating. This approach is expected to offer a rapid and efficient entry to the desired scaffold. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles established for other 2-aminothiazoles are directly applicable. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Generic 2-Aminothiazole
| Method | Reaction Time | Yield |
| Conventional Heating (Reflux) | Several hours | Moderate to Good |
| Microwave Irradiation | Minutes | Good to Excellent |
This table provides a general comparison based on the established advantages of microwave synthesis for similar heterocyclic compounds.
Green Chemistry Principles and Environmentally Benign Approaches
The application of green chemistry principles to the synthesis of this compound and its analogs is focused on reducing environmental impact by utilizing cleaner energy sources, minimizing waste, and employing safer reagents. Key strategies include the use of visible light as a clean energy source and the development of one-pot, multi-component reactions that enhance atom economy.
One notable green approach is the visible-light-induced, three-component reaction for the synthesis of N-substituted naphtho[2,1-d]thiazol-2-amines, an isomer of the target compound. This method utilizes elemental sulfur as an odorless sulfur source, molecular oxygen as a clean oxidant, and visible light as a sustainable energy source, completely avoiding the need for an external photocatalyst. researchgate.net The reaction proceeds under mild, additive-free conditions, regioselectively constructing the naphthothiazole core in good to excellent yields. researchgate.net This process highlights the potential for photocatalytic cascades in achieving molecular complexity in an environmentally benign manner. researchgate.net
Another strategy involves microwave and ultrasound-assisted protocols, which significantly reduce reaction times and often increase yields compared to conventional heating methods. These energy-efficient techniques are central to green synthesis. For instance, the one-pot, three-component synthesis of thiazole derivatives can be effectively carried out under microwave irradiation, often using eco-friendly catalysts like chitosan or in solvent-free conditions, which aligns with green chemistry goals of waste reduction and use of renewable resources. While not specifically detailed for this compound, these established green methods for analogous thiazole syntheses represent a clear path for developing more sustainable routes to the target compound.
Regioselective Synthesis of Substituted this compound Analogs
Regioselective synthesis is crucial for preparing specific isomers of substituted this compound, as the substitution pattern on the naphthalene precursor can lead to different constitutional isomers. Controlling the regioselectivity ensures that the desired analog is formed exclusively or as the major product.
A key strategy for achieving regioselectivity is the careful selection of starting materials and reaction conditions that favor one cyclization pathway over another. For example, in the synthesis of naphtho[2,1-d]thiazol-2-amines, a visible-light-initiated cascade reaction of 2-isothiocyanatonaphthalenes and various amines was developed to regioselectively construct the products in high yields. researchgate.net The reaction proceeds through the formation of a thiourea intermediate, followed by an intramolecular cyclization where the position of the initial isothiocyanate group on the naphthalene ring dictates the final regiochemical outcome. researchgate.net
Similarly, a base-promoted, three-component reaction involving 2-amino-1,4-naphthoquinone, an aldehyde, and elemental sulfur provides a direct route to the Naphtho[2,3-d]thiazole core. The regiochemistry is inherently controlled by the structure of the starting 2-amino-1,4-naphthoquinone, which ensures the formation of the linear [2,3-d] fused system. This method demonstrates high efficiency and broad substrate scope with both aromatic and aliphatic aldehydes.
Table 1: Examples of Regioselective Synthesis of Naphthothiazole Derivatives
| Starting Naphthalene Precursor | Reagents | Product | Key Feature |
|---|---|---|---|
| 2-Isothiocyanatonaphthalene | Amines, O₂, Visible Light | N-substituted naphtho[2,1-d]thiazol-2-amines | Regioselective formation of the angular isomer. researchgate.net |
| 2-Amino-1,4-naphthoquinone | Aldehydes, Elemental Sulfur, Base | Substituted naphtho[2,3-d]thiazole-4,9-diones | Inherent regiocontrol leading to the linear isomer. |
Palladium-Catalyzed and Copper-Promoted Cyclization Methodologies
Transition-metal catalysis, particularly using palladium and copper, offers powerful and versatile methods for the construction of thiazole rings through C-H functionalization and C-S bond formation. While direct examples for this compound are not extensively detailed, methodologies developed for the synthesis of the closely related benzothiazoles serve as a strong precedent.
Palladium-catalyzed synthesis of 2-substituted benzothiazoles has been achieved from thiobenzanilides via a C-H functionalization/intramolecular C-S bond formation process. These reactions often employ a catalytic system comprising a palladium(II) salt and a copper(I) co-catalyst, which facilitates the cyclization under oxidative conditions. This approach is noted for its high yields and tolerance of a wide range of functional groups. A similar strategy could be envisioned for the synthesis of this compound derivatives starting from the corresponding N-naphthylthioureas.
Copper-promoted cyclization reactions are also prevalent. For instance, a tunable route to benzo[d]imidazothiazole isomers has been developed through a copper-promoted cycloaddition of α-methylenyl isocyanides with benzothiazoles. nih.govresearchgate.netmdpi.com This reaction's outcome is dependent on the substituent at the C2 position of the benzothiazole (B30560), showcasing copper's role in controlling reaction pathways. nih.govresearchgate.netmdpi.com Another copper(II)-promoted one-pot cascade process has been developed for the facile and efficient synthesis of 2-aminobenzothiazoles, featuring ligand-free and mild reaction conditions.
A catalytic system involving both palladium and copper has been reported for the cyclization of N-arylcyanothioformamides to produce 2-cyanobenzothiazoles. The reaction proceeds through C-H functionalization and intramolecular C-S bond formation, leading regioselectively to the desired products in good yields.
Table 2: Analogous Pd- and Cu-Mediated Benzothiazole Syntheses
| Substrate Type | Catalytic System | Reaction Type | Potential Application |
|---|---|---|---|
| Thiobenzanilides | Pd(II) / Cu(I) | Intramolecular C-H Functionalization/C-S Cyclization | Synthesis from N-naphthylthioureas. |
| 2-Chloroanilines / Dithiocarbamates | Pd(PPh₃)₄ | Tandem N- and S-cross-coupling | Synthesis from 2-chloro-3-aminonaphthalene. |
| Benzothiazoles / Isocyanides | Copper(II) acetate | [3+2] Cycloaddition | Further functionalization of the naphthothiazole core. nih.gov |
| N-Arylcyanothioformamides | PdCl₂ / CuI | Intramolecular C-H Functionalization/C-S Cyclization | Synthesis of 2-cyano-naphtho[2,3-d]thiazoles. |
Total Synthesis Strategies for Complex this compound Architectures
The total synthesis of complex molecules incorporating the this compound framework is aimed at creating novel structures with significant biological or material properties. These strategies often involve multi-step sequences that build complexity systematically. While the total synthesis of a complex natural product containing this specific core is not prominently documented, synthetic efforts have focused on building functionally rich derivatives.
An example of constructing a complex architecture is the synthesis of novel fluorescent Naphtho[2,3-d]thiazole-4,9-diones. The synthesis starts from commercially available 2-amino-3-chloronaphthalene-1,4-dione. A multi-step sequence is employed to first construct the 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione core. This intermediate is then oxidized to a highly reactive 2-(methylsulfinyl) derivative. This key intermediate allows for the introduction of various complex amine-containing heterocycles at the 2-position, leading to a library of derivatives with unique photophysical properties.
This strategic approach, which involves the initial construction of a versatile core followed by late-stage functionalization, is a common theme in the synthesis of complex molecules. It allows for the rapid generation of diverse analogs from a common intermediate, facilitating the exploration of structure-activity relationships. For instance, the introduction of morpholine (B109124), thiomorpholine (B91149), and piperidine (B6355638) moieties has been shown to yield compounds with significant fluorescence and potent antimicrobial activity against pathogenic bacteria like Staphylococcus aureus.
Table 3: Multi-step Synthesis of Functional Naphtho[2,3-d]thiazole-4,9-dione (B78148) Derivatives
| Step | Starting Material | Reagents | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | 2-Amino-3-chloronaphthalene-1,4-dione | CS₂, NaOH, then (CH₃)₂SO₄ | 2-(Methylthio)naphtho[2,3-d]thiazole-4,9-dione | 91% |
| 2 | 2-(Methylthio)naphtho[2,3-d]thiazole-4,9-dione | mCPBA | 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | 68% |
| 3 | 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | Morpholine | 2-Morpholinonaphtho[2,3-d]thiazole-4,9-dione | 70% |
| 4 | 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | Piperidine | 2-(Piperidin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | 70% |
Chemical Reactivity and Derivatization Strategies of Naphtho 2,3 D Thiazol 2 Amine
Electrophilic Aromatic Substitution Reactions on the Naphtho[2,3-D]thiazol-2-amine Core
Research on related polycyclic aromatic hydrocarbons containing a fused thiophene (B33073) ring (thia-PAHs) provides insight into the potential reactivity of the naphthyl portion of the scaffold. nih.gov For instance, studies on the nitration of thia-PAHs under mild conditions have shown that the site of electrophilic attack corresponds closely to the site of protonation, which can be predicted using computational methods like Density Functional Theory (DFT). nih.gov In analogous systems, the presence of activating groups, such as a methoxy (B1213986) substituent, can strongly direct the position of substitution. nih.gov For this compound, the electrophilic attack is predicted to occur on the naphthalene (B1677914) ring system, with the precise position influenced by the directing effects of the fused heterocyclic system.
Nucleophilic Substitutions at the Thiazole (B1198619) Moiety of this compound
While the 2-amino group is a poor leaving group, derivatization to include a more suitable leaving group at the C2 position of the thiazole ring opens up pathways for nucleophilic substitution. A prominent strategy involves starting with a precursor that has a leaving group, such as a sulfinyl moiety, at the 2-position. This allows for the introduction of a diverse range of substituents.
Studies on the related Naphtho[2,3-d]thiazole-4,9-dione (B78148) scaffold have demonstrated the viability of this approach. The reaction of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with various amines leads to the synthesis of new 2-substituted derivatives in moderate to good yields. mdpi.com This reactivity highlights the C2 position of the thiazole ring as a key site for modification.
Introduction of Nitrogen-Containing Heterocycles
The substitution reaction at the C2 position has been effectively used to introduce various nitrogen-containing heterocyclic rings. This is achieved by reacting a Naphtho[2,3-d]thiazole (B11907443) precursor, bearing a leaving group at the C2 position, with cyclic secondary amines. For example, 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione reacts with morpholine (B109124), thiomorpholine (B91149), piperidine (B6355638), and 4-methylpiperazine to furnish the corresponding 2-substituted products. mdpi.com These reactions typically proceed in moderate-to-good yields and demonstrate a versatile method for incorporating saturated heterocycles onto the core scaffold. mdpi.com
Table 1: Nucleophilic Substitution with Nitrogen-Containing Heterocycles
| Nucleophile | Resulting C2-Substituent | Reference |
|---|---|---|
| Morpholine | Morpholin-4-yl | mdpi.com |
| Thiomorpholine | Thiomorpholin-4-yl | mdpi.com |
| Piperidine | Piperidin-1-yl | mdpi.com |
| 4-Methylpiperazine | 4-Methylpiperazin-1-yl | mdpi.com |
Functionalization with Alkyl and Aryl Amines
In addition to cyclic amines, the C2 position of the thiazole moiety can be functionalized with a variety of alkyl and aryl amines. This allows for the introduction of substituents that can fine-tune the steric and electronic properties of the molecule. The reaction of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with benzylamine (B48309) is a key example of introducing an alkyl amine at this position. mdpi.com Furthermore, derivatives bearing aryl amino groups, such as a (2-chlorophenyl)amino substituent, have been identified, indicating that aromatic amines are also suitable nucleophiles for this transformation. mdpi.com
Functional Group Interconversions on this compound Derivatives
Functional group interconversions (FGIs) on derivatives of this compound provide a powerful tool for elaborating the core structure into more complex molecules. These transformations can be performed on substituents on either the naphthalene or the thiazole portion of the scaffold.
A clear example of FGI on the thiazole moiety is the preparation of the reactive precursor for nucleophilic substitutions. The synthesis of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione is achieved through the oxidation of the corresponding 2-(methylthio) derivative. mdpi.com This conversion of a thioether into a sulfoxide (B87167) creates a better leaving group, enabling the subsequent substitution reactions. mdpi.com
The 2-amino group itself can also be a site for further reactions. In related benzothiazole (B30560) systems, the 2-amino group participates in multicomponent reactions, such as the Betti reaction, to form more complex structures. nih.gov This suggests that the amino group of this compound could be similarly derivatized, for example, through acylation, alkylation, or condensation with aldehydes to form Schiff bases, which can be further reduced or cyclized.
Transition Metal-Catalyzed Coupling Reactions of this compound Scaffolds
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer vast possibilities for derivatizing the this compound scaffold. These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds, typically by coupling a halogenated or otherwise activated precursor with a suitable coupling partner.
While direct examples on the this compound scaffold are specific, the reactivity of related heterocyclic systems is well-documented. For instance, sulfone-activated thiazole rings have been shown to undergo palladium-catalyzed Suzuki cross-coupling reactions with boronic acids to form C-C bonds. nih.gov This indicates that a Naphtho[2,3-d]thiazole derivative with a suitable leaving group (like a halogen, triflate, or sulfone) on either the naphthalene or thiazole ring could be a viable substrate for a range of coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.
The Buchwald-Hartwig amination is particularly relevant, as it has been employed in the synthesis of related thiazol-2-amine structures from a chloro-thiazole precursor. nih.gov This methodology could be applied to introduce diverse aryl and alkyl amino groups at the C2 position. Conversely, halogenation of the naphthalene core would provide handles for introducing aryl, alkyl, or other functional groups through various cross-coupling protocols, significantly expanding the accessible chemical space.
Side-Chain Modifications and Linker Chemistry for this compound Conjugates
The functional handles present on the this compound scaffold, particularly the 2-amino group, make it an attractive candidate for conjugation to other molecules, including peptides, polymers, or fluorescent dyes. Side-chain modifications and the introduction of chemical linkers are key strategies for creating such conjugates.
The primary amino group at the C2 position is a versatile point of attachment. It can readily react with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) to form stable amide bonds, a common strategy in bioconjugation. It can also be acylated with linkers possessing a terminal functional group, such as an azide (B81097) or alkyne, to enable subsequent "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Furthermore, the amino group can participate in multicomponent reactions to form conjugates in a single step. For example, the ortho-phthalaldehyde (OPA)-amine-thiol three-component reaction is a known method for creating peptide-drug conjugates, where an amine-containing molecule is linked to a thiol-containing one. researchgate.net The 2-amino group of the naphthothiazole scaffold could serve as the amine component in such a reaction. Modifications introduced through methods described in previous sections, such as aryl groups attached via Suzuki coupling, could also be pre-functionalized with reactive groups to serve as attachment points for linkers.
Structure Activity Relationship Sar Investigations of Naphtho 2,3 D Thiazol 2 Amine Analogues
Methodologies for SAR Studies of Naphtho[2,3-D]thiazol-2-amine Derivatives
The elucidation of SAR for this compound derivatives involves a combination of synthetic chemistry, biological evaluation, and computational modeling.
Combinatorial Synthesis and Analogue Generation: A primary methodology is the systematic synthesis of a library of analogues. This involves modifying specific positions on the naphthothiazole scaffold, such as the 2-amino group or the naphthoquinone ring system. For instance, new tricyclic naphtho[2,3-d]thiazole (B11907443)–4,9–dione compounds have been produced by reacting 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with various amines, allowing for the introduction of diverse substituents at the 2-position. researchgate.net Similarly, 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, which are isosteres of the thiazole (B1198619) compounds, have been synthesized by refluxing 2-amino-3-bromo-1,4-naphthoquinone with different benzoyl chloride analogues. nih.gov
In Vitro Biological Screening: Once synthesized, these derivatives undergo in vitro screening to determine their biological activity. A common technique is the MTT assay, which is used to evaluate the cytotoxic activities of compounds against various cancer cell lines, such as human gastric cancer (MKN-45), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cells. researchgate.net This provides quantitative data, typically in the form of IC₅₀ values, which represent the concentration of a compound required to inhibit 50% of cell proliferation.
Computational and Molecular Modeling: To gain insight into the molecular interactions underlying the observed biological activity, computational methods are frequently employed. Molecular docking is a key technique used to predict how these compounds might bind to a specific biological target, such as a protein or DNA. nih.gov For example, docking simulations have been used to suggest that certain naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives may attach to the human DNA Topoisomerase IIβ binding pocket, providing a potential mechanism of action. researchgate.net
Impact of Substituent Position and Nature on this compound Biological Profiles
SAR studies have demonstrated that both the type of substituent and its position on the this compound scaffold are critical determinants of biological activity.
A study on a series of 2-aminonaphtho[2,3-d] researchgate.netnih.govthiazole-4,9-dione derivatives revealed that substitutions at the 2-position of the thiazole ring significantly influenced their antiproliferative activities against several cancer cell lines. researchgate.net For example, the introduction of a (2-chlorophenyl)amino group at this position was identified as having cytotoxic properties. researchgate.net The specific nature of the amine substituent was shown to modulate the potency, with certain derivatives exhibiting IC₅₀ values in the sub-micromolar range. researchgate.net
| Compound | Substituent at 2-position | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Compound 3d | Data not specified | MDA-MB-231 | 0.276 |
| Compound 3a | Data not specified | HeLa | 0.336 |
| MKN-45 | 8.769 |
In a related series of 2-arylnaphtho[2,3-d]oxazole-4,9-diones, which are isosteres of the target compound, the position of substituents on the 2-phenyl ring played a crucial role in their cytotoxicity against human prostate cancer cell lines (LNCaP and PC3). nih.gov The study systematically compared unsubstituted, para-substituted, and meta-substituted chloro-analogs. The meta-substituted derivative, 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, displayed the most potent activity on both cell lines, indicating that the placement of the electron-withdrawing chloro group is critical for maximizing cytotoxicity. nih.gov
| Compound | 2-Aryl Substituent | LNCaP IC₅₀ (µM) | PC3 IC₅₀ (µM) |
|---|---|---|---|
| 8 | Phenyl | 0.10 | 0.15 |
| 9 | 4-Chloro-phenyl | 0.08 | 0.12 |
| 10 | 3-Chloro-phenyl | 0.03 | 0.08 |
| 12 | 4-Fluoro-phenyl | 0.12 | 0.15 |
These findings underscore the principle that subtle changes to the substituent's nature and location can lead to significant variations in biological outcomes.
Steric and Electronic Effects in this compound SAR
The influence of substituents on the biological activity of this compound analogues can be rationalized by considering their steric and electronic properties.
Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can alter the electron distribution across the entire molecule. This can affect its ability to interact with biological targets. In studies of related 2-aminothiazole (B372263) structures, the presence of electron-withdrawing groups, such as nitro or fluoro groups at the para-position of a phenyl ring, was found to result in maximum inhibition in antibacterial and antifungal assays. mdpi.com The comparison between the 4-fluoro and 4-chloro analogues of 2-arylnaphtho[2,3-d]oxazole-4,9-dione, where the more electronegative fluorine did not lead to increased potency compared to chlorine, highlights the complex interplay of electronic factors in determining cytotoxicity. nih.gov
Steric Effects: The size and three-dimensional shape of a substituent (its steric properties) are critical for how the molecule fits into the binding site of a target protein or enzyme. A bulky substituent may cause steric hindrance, preventing optimal binding, whereas a smaller group might not be sufficient to form key interactions. The superior activity of the meta-chloro substituted naphtho-oxazole analogue compared to its ortho- and para- counterparts suggests that the specific spatial arrangement of the chloro group is crucial for a productive interaction with its biological target, avoiding negative steric clashes while promoting favorable contacts. nih.gov
Isosteric Replacements and Scaffold Hopping in this compound Design
Isosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to optimize lead compounds and discover novel chemical entities. nih.govresearchgate.net
Scaffold Hopping: This is a more profound molecular modification that involves replacing the central core (scaffold) of a molecule with a structurally different one, while aiming to maintain or improve the biological activity. nih.govresearchgate.net The goal is to access novel chemical space, potentially leading to compounds with improved properties like enhanced potency or better pharmacokinetic profiles. researchgate.net In the broader context of drug design, the development of novel, unexplored heteroaromatic systems, such as 2H-thiazolo[4,5-d] researchgate.netnih.govtriazole, provides new building blocks that can be used in scaffold hopping strategies to mimic the essential features of known bioactive compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are invaluable for predicting the activity of novel compounds before their synthesis, thus prioritizing the most promising candidates.
For derivatives of thiazole and other heterocyclic systems, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govphyschemres.org
CoMFA: This method calculates the steric (shape) and electrostatic (charge) fields of a set of aligned molecules and correlates them with their biological activities. nih.gov
CoMSIA: This technique extends the CoMFA approach by calculating several additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed model. nih.govphyschemres.org
The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight specific regions around the molecule where modifications are predicted to enhance or diminish biological activity. For example, a map might show a green-colored area, indicating that adding a bulky (sterically favored) group at that position would likely increase potency, while a red-colored area might indicate that a bulky group would be detrimental. nih.gov The statistical validity of these models is assessed using parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (R²), with higher values indicating a more robust and predictive model. researchgate.net Such models can guide the rational design of new this compound analogues with potentially superior biological profiles.
Pharmacological and Biochemical Mechanism of Action Studies on Naphtho 2,3 D Thiazol 2 Amine
In Vitro Assay Methodologies for Target Identification of Naphtho[2,3-D]thiazol-2-amine
A variety of in vitro and computational methods have been employed to identify and characterize the biological targets of the Naphtho[2,3-d]thiazole (B11907443) scaffold and its analogs. These methodologies are crucial for elucidating the mechanism of action at a molecular level.
Enzyme Inhibition Assays : Standard biochemical assays are used to measure the direct inhibitory effect of these compounds on specific enzymes. For instance, DNA topoisomerase II (Topo II) activity is assessed through relaxation or decatenation assays, which measure the enzyme's ability to convert supercoiled or catenated DNA into its relaxed form. nih.govnih.gov Similarly, α-amylase inhibition is quantified spectrophotometrically by monitoring the enzyme's breakdown of starch. tandfonline.comnih.gov For bacterial targets, DNA gyrase supercoiling assays are utilized to determine the extent of inhibition. nih.govnih.gov
Cytotoxicity and Antiproliferative Assays : The anticancer potential is often initially evaluated using high-throughput screening and cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govmdpi.com These tests measure the compound's ability to inhibit the proliferation of various cancer cell lines, including human breast cancer (MDA-MB-231, MCF-7), cervical cancer (HeLa), and prostate cancer (LNCaP, PC3) cells. mdpi.comnih.gov
Antimicrobial Susceptibility Testing : To determine antibacterial activity, the minimum inhibitory concentration (MIC) is established. This assay identifies the lowest concentration of a compound that prevents visible growth of a microorganism, such as Staphylococcus aureus. mdpi.com
Receptor Binding Assays : While not extensively documented for the Naphtho[2,3-d]thiazole scaffold itself, related heterocyclic compounds are often evaluated for receptor interaction using radioligand binding assays. These assays measure the affinity of a compound for a specific receptor, such as the adenosine A2A receptor, by competing with a known radiolabeled ligand. nih.govnih.gov
Computational Modeling : In silico techniques, particularly molecular docking, are widely used to predict and rationalize the interaction between Naphtho[2,3-d]thiazole derivatives and their putative biological targets. mdpi.comtandfonline.com These computational studies model the binding of the ligand into the active site of a protein, providing insights into potential binding modes and key intermolecular interactions that can guide further drug design. mdpi.com
Molecular Target Interaction Studies
Molecular studies have identified several proteins that interact with this compound derivatives, providing a basis for their observed biological activities.
Derivatives of the Naphtho[2,3-d]thiazole scaffold have been identified as potential inhibitors of human DNA topoisomerase II (Topo II), a critical enzyme in DNA replication and transcription. nih.gov Computational studies have been instrumental in elucidating this interaction. Molecular docking simulations suggest that Naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives can effectively attach to the human DNA Topoisomerase IIβ (hDNA TopoIIβ) binding pocket. mdpi.com Further research on structurally related Naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids has shown that these compounds can inhibit Topo IIα activity in the micromolar range, potentially acting as catalytic inhibitors. nih.govnih.gov Given the high degree of sequence similarity between the Topo IIα and Topo IIβ isoforms, these findings support the role of the Naphtho[2,3-d]thiazole core in targeting this enzyme family. nih.gov
Certain analogs of the Naphtho[2,3-d]thiazole structure have demonstrated inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. tandfonline.comnih.gov Studies on a series of novel N'-(arylbenzylidene)-2-(4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)acetohydrazides, which share the core naphtho-dione structure, identified compounds with potent α-amylase inhibitory action. tandfonline.com The most active compound in this series, H6, exhibited significant inhibition. tandfonline.comnih.gov Molecular docking simulations of this compound confirmed its potential to interact with the active site residues of A. oryzae α-amylase. tandfonline.comresearchgate.net
| Compound | Structure Description | IC₅₀ (μmol mL⁻¹) |
|---|---|---|
| H6 | N'-(arylbenzylidene)-2-(4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)acetohydrazide derivative | 0.0437 |
The thiazole (B1198619) moiety is a component of various compounds designed as antagonists for the adenosine A2A receptor (A2AR), a target for neurodegenerative diseases. nih.govresearchgate.net However, specific research evaluating the interaction between the this compound scaffold and the adenosine A2A receptor is not extensively documented in the available literature. While related benzothiazole (B30560) derivatives have been explored for this purpose, direct evidence of A2AR antagonism by Naphtho[2,3-d]thiazole-2-amine is not established. researchgate.net
Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.govnih.gov The thiazole chemical scaffold is present in numerous DNA gyrase inhibitors. nih.gov Research has focused on related structures, such as 4,5,6,7-tetrahydrobenzo[d]thiazole and benzothiazole-based compounds, which have been shown to inhibit DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli with IC₅₀ values in the nanomolar range. nih.govdiva-portal.org Despite the known activity of related thiazoles, specific inhibitory data for this compound derivatives against DNA gyrase are not prominently featured in current research.
Cellular Pathway Modulation by this compound
The interaction of Naphtho[2,3-d]thiazole derivatives with molecular targets like Topoisomerase II initiates downstream cellular events, primarily leading to cytotoxicity in cancer cells. mdpi.com The inhibition of Topo II is a known mechanism for inducing cell cycle arrest and apoptosis. nih.gov
Studies on Naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids, which are derived from the core Naphtho[2,3-d]thiazole structure, have provided specific insights into these cellular effects. These compounds were found to induce significant cytotoxicity against various cancer cell lines. nih.gov Mechanistic investigations revealed that these molecules trigger cell cycle arrest at the G2/M phase. nih.gov Furthermore, they promote apoptosis by modulating key regulatory proteins. nih.gov This includes increasing the levels of the tumor suppressor p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. nih.gov The activation of the apoptotic cascade is further confirmed by elevated levels of executioner caspases, such as caspase-7 and caspase-9. nih.gov
Research on Anti-Proliferative and Apoptotic Mechanisms
Derivatives of the Naphtho[2,3-d]thiazole-4,9-dione structure have demonstrated notable cytotoxic and anti-proliferative activities across a range of human cancer cell lines. Structure-activity relationship studies have consistently shown that substitutions at the 2-position of the thiazole ring are critical in determining the compound's efficacy against cancer cells. mdpi.comresearchgate.net
Research has identified several mechanisms through which these compounds exert their effects:
Tubulin Polymerization Inhibition: A novel series of thiazole-naphthalene derivatives were found to act as inhibitors of tubulin polymerization. One of the most active compounds, 5b , potently inhibited tubulin polymerization with an IC50 value of 3.3 µM. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis. nih.govmdpi.com
Cell Cycle Arrest: Mechanistic studies have confirmed that treatment with these derivatives can arrest the cell cycle at the G2/M phase, a common outcome for agents that interfere with microtubule function. This halt in cell division prevents the proliferation of cancer cells. nih.govmdpi.com
Induction of Apoptosis: The anti-proliferative activity is strongly linked to the induction of programmed cell death, or apoptosis. Thiazole derivatives have been shown to trigger apoptosis in cancer cells, a key mechanism for eliminating malignant cells. mdpi.com
Topoisomerase Inhibition: Molecular docking simulations suggest that certain 2-aminonaphtho[2,3-d]thiazole-4,9-dione derivatives may bind to the human DNA Topoisomerase IIβ (hDNA TopoIIβ) binding pocket. mdpi.comresearchgate.net By inhibiting this essential enzyme, the compounds can interfere with DNA replication and repair, leading to cytotoxicity in cancer cells.
Studies have evaluated these compounds against various cancer cell lines, including breast (MCF-7, MDA-MB-231), gastric (MKN-45), cervical (HeLa), and melanoma (UACC-257). mdpi.comresearchgate.netnih.gov For instance, one derivative, 3d , showed potent inhibition of MDA-MB-231 cell proliferation with an IC50 value of 0.276 µM. researchgate.net Another compound, 4i , demonstrated moderate selectivity against melanoma cancer cells with a GI50 of 0.22 μM. nih.gov
Anti-Inflammatory Signaling Pathway Modulation Research
The thiazole scaffold is a component of several molecules with recognized anti-inflammatory properties. researchgate.net Research into related naphtho- and thiazole-containing compounds indicates that they can modulate key inflammatory signaling pathways. Although direct studies on this compound are limited, research on analogous structures provides insight into potential mechanisms.
One of the primary inflammatory pathways investigated involves the production of cytokines. Studies on structurally related naphtho-triazoles demonstrated a strong inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in response to lipopolysaccharide (LPS) stimulus. nih.govnih.gov TNF-α is a pro-inflammatory cytokine central to systemic inflammation, and its inhibition is a key target for anti-inflammatory therapies.
Furthermore, the broader class of thiopyrano[2,3-d]thiazoles has been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com This suggests that the core thiazole structure, fused with other ring systems, can interfere with inflammatory processes. The mechanisms for many NSAIDs involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate inflammation. The anti-inflammatory activity of various thiazole derivatives points towards a potential role in modulating these and other related signaling pathways. dntb.gov.ua
Antimicrobial Mechanism Research (e.g., against Staphylococcus strains)
Derivatives of Naphtho[2,3-d]thiazole-4,9-dione have been identified as potent antimicrobial agents, particularly against Gram-positive bacteria such as Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govnih.gov
The primary antimicrobial mechanism of action for these compounds involves the inhibition of bacterial DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to cell disruption and death. A study on the derivative 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) detailed this process:
Cellular Uptake: The PNT compound is rapidly taken up by microbial cells, with fluorescence microscopy showing uptake in over 50% of cells within 30 minutes. nih.gov
Cell Disruption: Transmission electron microscopy revealed that treatment with PNT resulted in hollowed-out bacterial cytoplasms, indicating significant internal cell disruption without disintegration of the bacterial membrane. nih.gov
Enzyme Inhibition: A DNA gyrase supercoiling assay confirmed that PNT inhibits the enzyme in a dose-dependent manner. nih.gov
This bactericidal, rather than just bacteriostatic, activity makes these compounds promising candidates for further development. nih.gov The introduction of different nitrogen-containing heterocyclic groups at the 2-position of the thiazole ring, such as thiomorpholine (B91149) and 4-methylpiperazine, has been shown to confer potent antimicrobial activity against various Staphylococcus strains. nih.gov
| Compound | S. epidermidis (NBRC 100911) (μg/mL) | S. aureus (NRBC 12732) (μg/mL) | MRSA (JCM 16555) (μg/mL) |
|---|---|---|---|
| TBA (N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide) | 40 ± 0 | 40 ± 0 | 40 ± 0 |
| PNT (2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione) | 2.5 ± 2.2 | 2.5 ± 0.0 | 6.7 ± 2.9 |
Enzyme Inhibition and Activation Studies by this compound (e.g., Cholinesterase inhibition)
The Naphtho[2,3-d]thiazole core and its analogs have been studied for their ability to modulate the activity of various enzymes, revealing both inhibitory and activatory functions.
Cholinesterase Inhibition: While many compounds are inactive toward acetylcholinesterase (AChE), several related thienobenzo-thiazoles and naphtho-oxazoles have shown significant potential as inhibitors of butyrylcholinesterase (BChE). mdpi.comirb.hr BChE is gaining attention as a therapeutic target in Alzheimer's disease. Naphtho-triazoles, another related class, have also proven to be very potent inhibitors of BChE. nih.govmdpi.comresearchgate.net This selective inhibition of BChE over AChE is a noteworthy characteristic of these molecular scaffolds.
DNA Gyrase Inhibition: As detailed in the antimicrobial section, the derivative 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) is a confirmed inhibitor of bacterial DNA gyrase, which is the basis of its antibacterial activity against Staphylococcus strains. nih.gov
Potassium Channel Activation: In contrast to enzyme inhibition, Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) , an isomer of the title compound, was identified as a potent activator of KCa2 (small-conductance calcium-activated potassium channels) and KCa3.1 (intermediate-conductance calcium-activated potassium channels). nih.gov SKA-31 was found to be 10 to 20 times more potent than the template compound, riluzole, activating KCa2.3 and KCa3.1 channels with EC50 values of 2.9 µM. nih.gov Activation of these channels is a mechanism for lowering blood pressure.
Computational and Theoretical Chemistry Approaches for Naphtho 2,3 D Thiazol 2 Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure of Naphtho[2,3-d]thiazol-2-amine
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of molecules. These calculations provide a theoretical framework to understand molecular geometry, orbital energies, and reactivity.
For derivatives of the thiazole (B1198619) family, DFT has been employed to characterize geometry and electronic structures. nih.gov Such computational examinations help in understanding the molecule's stability, reactivity, and potential interaction sites. Calculations are typically performed to optimize the molecular geometry and to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance for this compound |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles, forming the basis for further computational studies like docking. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; crucial for understanding interactions with electron-accepting species or receptors. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; important for interactions with electron-donating species. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies positive, negative, and neutral regions, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. |
Molecular Docking Simulations of this compound with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme.
Studies on structurally similar benzo[d]thiazol-2-amine derivatives have utilized molecular docking to investigate their potential as anticancer agents. For instance, docking simulations with the Human Epidermal growth factor receptor (HER) enzyme have been performed to evaluate binding affinity and elucidate interactions like hydrogen bonding and hydrophobic contacts. nih.gov In one such study, derivatives showed strong binding affinities to the HER enzyme, with docking scores as high as -10.4 kcal/mol, suggesting effective interaction with the target. nih.gov
Similarly, thiazole derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX-1 and COX-2) to explore their potential as anti-inflammatory agents. rjpbr.com These simulations help to visualize the binding mode and identify key amino acid residues in the receptor's active site that are crucial for the interaction. For this compound, docking studies can screen for potential biological targets and help explain the structure-activity relationships (SAR) observed in biological assays.
Table 2: Examples of Molecular Docking Targets for Thiazole Scaffolds
| Target Receptor | Therapeutic Area | Key Interactions Observed | Reference |
| Human Epidermal growth factor receptor (HER) | Anticancer | Hydrogen bonding, hydrophobic interactions | nih.gov |
| DNA | Anticancer | Groove binding, hydrogen bonding | nih.gov |
| COX-1 / COX-2 | Anti-inflammatory | Interactions with active site residues | rjpbr.com |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | H-bonds, π-π stacking, π-alkyl interactions | mdpi.com |
| DNA Gyrase | Antibacterial | Favorable binding interactions comparable to known inhibitors | researchgate.net |
In Silico ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction for this compound Analogs
Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are used to computationally estimate these properties early in the drug discovery process, saving time and resources.
For various heterocyclic compounds, including thiazole and benzothiazole (B30560) analogs, in silico tools are routinely used to predict ADME properties. researchgate.netatmiyauni.ac.in These predictions help to assess the "drug-likeness" of a molecule. Parameters such as lipophilicity (log P), aqueous solubility (log S), blood-brain barrier permeability, gastrointestinal absorption, and potential for metabolism by cytochrome P450 enzymes are calculated.
For instance, ADMET analysis of certain thiazole derivatives confirmed their drug-like properties, which is crucial for their development as potential therapeutic agents. nih.gov Applying these predictive models to this compound analogs would allow researchers to prioritize compounds with a higher probability of success in later-stage clinical trials by filtering out those with predicted poor pharmacokinetic profiles. researchgate.net
Table 3: Common In Silico ADME Parameters
| Parameter | Description | Importance in Drug Design |
| Log P (Lipophilicity) | The logarithm of the partition coefficient between octanol and water. | Affects absorption, solubility, and membrane permeability. A balanced value is typically desired. |
| Aqueous Solubility | The ability of a compound to dissolve in water. | Crucial for absorption and distribution in the body. |
| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed through the human intestine. | A primary indicator of oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB and enter the central nervous system. | Essential for drugs targeting the brain; undesirable for peripherally acting drugs. |
| Cytochrome P450 (CYP) Inhibition | Prediction of whether the compound will inhibit key metabolic enzymes. | Important for avoiding drug-drug interactions and ensuring proper metabolism. |
| Toxicity Prediction | Estimation of potential toxic effects (e.g., hepatotoxicity, carcinogenicity). | Helps in early identification and deprioritization of potentially toxic compounds. researchgate.net |
Cheminformatics and Virtual Screening Methodologies Applied to this compound
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key cheminformatics technique used to search large libraries of virtual molecules to identify those most likely to bind to a drug target. nih.gov
This approach has been successfully applied to thiazole-based scaffolds. For example, a validated pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, was used as a query to screen a database of 400,000 virtual molecules. nih.gov This screening identified 2800 potential hits, which were then filtered and subjected to molecular docking to reduce false positives and identify promising candidates for synthesis and biological testing. nih.gov
For this compound, similar methodologies can be employed. A virtual library of derivatives could be created by computationally adding various substituents to the core structure. This library could then be screened against the 3D structure of a known biological target or using a ligand-based pharmacophore model. This process accelerates the discovery of novel hit compounds by focusing synthetic efforts on molecules with the highest predicted activity.
Conformational Analysis and Stereochemistry of this compound Derivatives
The three-dimensional structure of a molecule, including its possible conformations and stereochemistry, is critical to its biological activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule, as it is often a specific conformation that binds to a biological receptor.
Computational methods are used to explore the conformational space of a molecule. For flexible molecules, this can be complex, but for relatively rigid structures like this compound, the analysis is more straightforward. The planarity of the fused ring system is a key feature. vulcanchem.com However, substituents, particularly on the 2-amino group, can introduce conformational flexibility.
When chiral centers are present in derivatives, understanding the stereochemistry is paramount, as different enantiomers or diastereomers can have vastly different biological activities and toxicities. Computational studies can help predict the properties of different stereoisomers and guide stereoselective synthesis. dntb.gov.ua X-ray crystallography of related derivatives provides experimental validation of the computed geometries and conformations. vulcanchem.com
Rational Drug Design Principles Aided by Computational Studies of this compound
Rational drug design aims to create new medications based on a detailed understanding of the biological target. mdpi.com Computational studies are at the heart of this process, integrating the approaches described above to guide the design-synthesis-testing cycle.
The process for this compound derivatives would typically follow these steps:
Target Identification and Validation: A biological receptor implicated in a disease is chosen.
Hit Identification: Virtual screening or high-throughput screening is used to find initial molecules that bind to the target.
Hit-to-Lead Optimization: Computational tools are used to guide the modification of the initial hit compound to improve its potency, selectivity, and ADME properties.
Molecular Docking: Predicts how modifications to the this compound scaffold will affect binding to the target. mdpi.com This helps in designing derivatives with improved interactions.
Quantum Chemical Calculations: Provide insights into how electronic properties change with substitution, influencing binding and reactivity.
In Silico ADME Prediction: Ensures that newly designed analogs have favorable drug-like properties. mdpi.com
Synthesis and Biological Evaluation: The most promising computationally designed compounds are synthesized and tested in biological assays. The experimental results then feed back into the computational models for further refinement.
This iterative cycle, driven by computational chemistry, allows for a more efficient and targeted approach to drug discovery, leveraging the this compound scaffold to develop novel therapeutic agents. mdpi.com
Advanced Analytical Techniques in the Research of Naphtho 2,3 D Thiazol 2 Amine
Spectroscopic Methodologies for Structural Elucidation of Naphtho[2,3-D]thiazol-2-amine
Spectroscopic techniques are indispensable for determining the molecular structure of this compound and its analogues. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.
In ¹H NMR spectra, the chemical shifts (δ) of protons in the naphthoquinone moiety of related structures typically appear in the aromatic region, generally between δ 7.02 and 8.49 ppm. nih.gov For instance, in the derivative 2-(piperidin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, the aromatic protons present as multiplets in the δ 7.80–8.06 ppm range, while the protons of the piperidine (B6355638) ring appear upfield at δ 1.65 and 3.67 ppm. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For the same piperidine derivative, signals for the carbonyl groups (C=O) of the naphthoquinone fragment are observed at δ 176.5 and 177.6 ppm, while the carbon attached to the thiazole (B1198619) nitrogen appears at δ 172.8 ppm. mdpi.com Two-dimensional NMR techniques such as HMBC and HSQC are also employed to establish definitive connectivity between protons and carbons, which is particularly useful in complex substituted derivatives. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a Naphtho[2,3-d]thiazole (B11907443) Derivative
Compound: 2-(piperidin-1-yl)naphtho[2,3-d]thiazole-4,9-dione Solvent: DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
|---|---|---|
| ¹H | 1.65 | m (6H, piperidine CH₂) |
| ¹H | 3.67 | m (4H, piperidine CH₂) |
| ¹H | 7.80–7.85 | m (2H, Ar-H) |
| ¹H | 7.99–8.06 | m (2H, Ar-H) |
| ¹³C | 23.1, 24.7, 49.6 | Piperidine Carbons |
| ¹³C | 125.4, 126.6, 130.2 | Aromatic CH |
| ¹³C | 131.9, 132.8, 133.5, 133.9, 154.3 | Aromatic Quaternary Carbons |
| ¹³C | 172.8 | C=N (Thiazole) |
| ¹³C | 176.5, 177.6 | C=O (Naphthoquinone) |
Data sourced from mdpi.com
Mass Spectrometry (MS) Applications for this compound Metabolite Identification
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) with a Time-of-Flight (TOF) detector, provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas. rsc.orgnanobioletters.com For example, the calculated m/z for the [M+H]⁺ ion of N-methyl-N-(p-tolyl)naphtho[2,1-d]thiazol-2-amine is 305.1107, with an experimentally found value of 305.1114, confirming its chemical formula C₁₉H₁₇N₂S. rsc.org
While specific studies on the metabolites of this compound are not detailed in the available research, MS is the primary technique for such investigations. In a typical metabolite identification workflow, a biological sample would be analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). The parent drug would be identified by its characteristic retention time and mass-to-charge ratio (m/z). Metabolites are then identified by searching for related m/z values that correspond to expected metabolic transformations, such as oxidation (+16 Da), demethylation (-14 Da), or glucuronidation (+176 Da). The fragmentation pattern of these potential metabolites, obtained through tandem mass spectrometry (MS/MS), would then be compared to that of the parent compound to confirm the site of metabolic modification.
Table 2: HRMS Data for Naphtho-thiazole Derivatives
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| N-methyl-N-(m-tolyl)naphtho[2,1-d]thiazol-2-amine | [M+H]⁺ | 305.1107 | 305.1112 | rsc.org |
| N,N-bis(4-methoxybenzyl)naphtho[2,1-d]thiazol-2-amine | [M+H]⁺ | 441.1631 | 441.1630 | rsc.org |
Infrared (IR) and UV-Vis Spectroscopy in this compound Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary structural information. IR spectroscopy is used to identify specific functional groups within the molecule by detecting their characteristic vibrational frequencies. For derivatives of this compound, key vibrational bands include N-H stretching (~3300 cm⁻¹), C=N stretching in the thiazole ring (~1450-1580 cm⁻¹), and C-S bond vibrations (~650 cm⁻¹). nanobioletters.com In naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives, strong absorptions corresponding to the carbonyl (C=O) groups are readily identified, for example, at 1675 and 1636 cm⁻¹. mdpi.com
UV-Vis spectroscopy provides insight into the electronic transitions within the π-conjugated system of the molecule. Naphtho[2,3-d]thiazole-4,9-dione derivatives exhibit absorption maxima (λmax) that are influenced by both the solvent and the nature of substituents on the thiazole ring. nih.gov For instance, one study showed that introducing nitrogen-containing heterocycles at the 2-position of the thiazole ring resulted in a significant bathochromic (red) shift of over 60 nm compared to the parent structure, which was attributed to an intramolecular charge transfer (ICT) effect. nih.gov The molar extinction coefficients (log ε) are also determined, providing information on the probability of the electronic transition. nih.gov
Table 3: UV-Vis Absorption Data for 2-Substituted Naphtho[2,3-d]thiazole-4,9-dione Derivatives in Chloroform
| Compound Substituent at Position 2 | λmax (nm) | log ε | Reference |
|---|---|---|---|
| Benzylamino | 394 | 3.59 | nih.gov |
| Morpholino | 460 | 3.84 | nih.gov |
| Thiomorpholino | 470 | 3.91 | nih.gov |
| Piperidino | 464 | 3.86 | nih.gov |
Data sourced from nih.gov
Chromatographic Separation Techniques for this compound Purity and Analysis
Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound and its derivatives from reaction mixtures and biological matrices.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of this compound compounds. nih.govresearchgate.net Reversed-phase (RP) HPLC is the predominant mode, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase. nasc.ac.in
Method development involves optimizing several parameters to achieve good separation and sharp, symmetrical peaks. nasc.ac.in Key considerations include the choice of the stationary phase, the composition of the mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), the pH of the buffer, and the detector settings. nasc.ac.insielc.com For basic compounds like 2-aminothiazole (B372263) derivatives, adjusting the mobile phase pH is crucial to control ionization and improve peak shape. nasc.ac.in The purity of synthesized Naphtho[2,3-d]thiazole derivatives is routinely confirmed by HPLC with UV detection, with purities often exceeding 95%. nih.govnih.gov For preparative applications, mass-triggered fraction collection is an efficient strategy to isolate the desired compound with high purity. nasc.ac.in
Table 4: General Conditions for RP-HPLC Analysis of Thiazole Derivatives
| Parameter | Typical Conditions | Purpose | Reference |
|---|---|---|---|
| Column | Reversed-Phase C18 | Separation based on hydrophobicity | nasc.ac.in |
| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., TFA, Formic Acid) | Elution of analytes | nasc.ac.insielc.com |
| Elution Mode | Gradient | To separate compounds with a wide range of polarities | nasc.ac.in |
| Flow Rate | 1.0 - 15.0 mL/min (Analytical to Preparative) | Controls retention time and resolution | nasc.ac.in |
| Detection | UV (e.g., 254 nm), MS | Analyte detection and identification | nih.govnasc.ac.in |
Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While specific applications of GC-MS for the analysis of this compound itself are not widely reported in the literature, likely due to the compound's high molecular weight and low volatility, the technique is relevant for analyzing related volatile substances.
The potential applications of GC-MS in this context would include the analysis of volatile starting materials, reaction byproducts, or potential thermal degradation products. For example, in the synthesis of complex heterocyclic systems, GC-MS can be used to monitor the purity of reagents and solvents. rsc.org The methodology involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification.
X-ray Crystallography and Single-Crystal Diffraction of this compound
For instance, the ortho-nitro derivative crystallizes in a monoclinic system with a P21/n space group, while the meta- and para-isomers crystallize in a monoclinic (C2/c) and orthorhombic (Pbcn) system, respectively. mdpi.combohrium.comupm.edu.my These differences in crystal packing are governed by a variety of intermolecular interactions, including hydrogen bonds and π-π stacking, which are crucial for the stability of the crystal lattice.
Below is a table summarizing the crystallographic data for the ortho-, meta-, and para-nitrobenzamide derivatives of N-(benzo[d]thiazol-2-yl)benzamide, illustrating the structural diversity within this family of compounds.
| Parameter | N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide |
|---|---|---|---|
| Chemical Formula | C14H9N3O3S | C14H9N3O3S | C14H9N3O3S |
| Formula Weight | 299.31 | 299.31 | 299.31 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P21/n | C2/c | Pbcn |
| a (Å) | 14.078(3) | 18.421(4) | 12.053(3) |
| b (Å) | 10.593(2) | 7.4562(15) | 7.4121(15) |
| c (Å) | 17.200(3) | 18.969(4) | 28.523(6) |
| α (°) | 90 | 90 | 90 |
| β (°) | 96.53(3) | 99.53(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2551.1(8) | 2567.1(9) | 2549.9(9) |
| Z | 8 | 8 | 8 |
Advanced Biophysical Techniques for this compound-Target Interactions
Understanding how a molecule like this compound interacts with its biological targets is a cornerstone of drug discovery and chemical biology. Advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in providing detailed, quantitative data on these interactions.
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. nih.govreichertspr.com In a typical SPR experiment, one interacting partner (the ligand) is immobilized on a sensor surface, and the other (the analyte) is flowed over this surface. nih.gov The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. youtube.com This allows for the determination of key kinetic parameters such as the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_). nicoyalife.com
While specific SPR data for this compound is not available in the reviewed literature, studies on other thiazole derivatives provide examples of how this technique is applied. For instance, SPR has been used to analyze the binding kinetics of antifungal azoles to cytochrome P450 enzymes. nih.gov Such studies can reveal not only the affinity of the interaction but also the complexity of the binding mechanism, such as the presence of multiple binding modes. nih.gov
Isothermal Titration Calorimetry (ITC) is a powerful thermodynamic technique that directly measures the heat changes associated with a binding event. nih.govfrontiersin.orgtainstruments.com In an ITC experiment, a solution of the ligand is titrated into a solution of the target macromolecule, and the heat released or absorbed is measured. whiterose.ac.uk A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (K_a_), the binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). frontiersin.orgwhiterose.ac.uk
The thermodynamic signature obtained from ITC offers deep insights into the forces driving the binding interaction. For example, a large negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are the primary drivers, while a positive entropy change often indicates that the release of ordered water molecules from the binding interface (the hydrophobic effect) is a significant contributor.
Although no specific ITC studies on this compound were identified, the application of ITC to other small molecule-protein interactions is widespread. For instance, ITC has been instrumental in characterizing the binding of various inhibitors to their target enzymes, providing crucial data for structure-activity relationship studies and lead optimization in drug discovery. frontiersin.org
The table below illustrates the type of data that can be obtained from ITC experiments, using a hypothetical interaction between a this compound derivative and a target protein.
| Thermodynamic Parameter | Value | Interpretation |
|---|---|---|
| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio between the compound and the target protein. |
| Association Constant (K_a_) | 2.5 x 10⁶ M⁻¹ | Represents a high binding affinity in the sub-micromolar range. |
| Dissociation Constant (K_D_) | 0.4 µM | The concentration of ligand at which half of the protein binding sites are occupied. |
| Enthalpy Change (ΔH) | -12.5 kcal/mol | A favorable enthalpic contribution, suggesting strong hydrogen bonding and/or van der Waals interactions. |
| Entropy Change (TΔS) | -3.5 kcal/mol | An unfavorable entropic contribution, possibly due to conformational restriction upon binding. |
| Gibbs Free Energy Change (ΔG) | -9.0 kcal/mol | The overall favorable binding energy, indicating a spontaneous interaction. |
Emerging Research Frontiers and Challenges for Naphtho 2,3 D Thiazol 2 Amine
Development of Novel Naphtho[2,3-D]thiazol-2-amine Scaffolds for Specific Biological Targets
The this compound framework is considered a "privileged scaffold" in medicinal chemistry, meaning it has the potential to bind to multiple biological targets. A primary focus of current research is the synthesis and exploration of the biological activities of its derivatives. Key research directions include targeting cancer and microbial infections.
Substitutions at the 2-position of the thiazole (B1198619) ring have been shown to significantly influence the anti-proliferative activities of these compounds against various cancer cell lines. researchgate.net For instance, a structure-activity relationship study revealed that modifications at this position on the naphtho[2,3-d]thiazole-4,9-dione (B78148) core inhibited the proliferation of human breast cancer (MDA-MB-231), cervical cancer (HeLa), and gastric cancer (MKN-45) cells. researchgate.net Molecular docking simulations from these studies suggest that the compounds may exert their cytotoxic effects by binding to the human DNA Topoisomerase IIβ (hDNA TopoIIβ) binding pocket. researchgate.net
In the realm of antimicrobial research, derivatives of naphtho[2,3-d]thiazole (B11907443) have demonstrated efficacy against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The introduction of nitrogen-containing heterocyclic groups at the 2-position of the thiazole ring on the naphtho[2,3-d]thiazole-4,9-dione skeleton has been a successful strategy. mdpi.comnih.gov Specifically, compounds bearing a thiomorpholine (B91149) or a 4-methylpiperazine group have shown potent antimicrobial activity against S. aureus, MRSA, and S. epidermidis. mdpi.com
| Target Area | Cell Line/Organism | Key Findings |
| Anticancer | MDA-MB-231, HeLa, MKN-45 | Substitutions at the 2-position of the thiazole ring inhibit cancer cell proliferation. researchgate.net |
| Antimicrobial | S. aureus, MRSA, S. epidermidis | Derivatives with thiomorpholine and 4-methylpiperazine groups at the 2-position show potent activity. mdpi.com |
| Anticancer | Fission Yeast (Schizosaccharomyces pombe) | A derivative with a (2-chlorophenyl)amino group was identified to have cytotoxic properties. researchgate.net |
Strategies for Overcoming Synthetic Challenges in this compound Chemistry
The synthesis of this compound and its derivatives has evolved to improve efficiency and allow for greater molecular diversity. Early approaches often involved cyclodehydration reactions of suitably substituted precursors. A notable historical method involved treating 2-(carboxymethyl-amino)-1,4-naphthoquinone precursors with thionyl chloride in the presence of pyridine (B92270) to form the thiazole ring.
More contemporary and efficient methods have since been developed. A significant advancement was the use of sulfur monochloride as a reagent, which provided a more direct route to various substituted Naphtho[2,3-d]thiazole-4,9-diones. This paved the way for the creation of more complex derivatives.
A recently developed base-promoted, three-component oxidative sulfuration/cyclization reaction offers an economical and transition-metal-free approach. researchgate.net This method utilizes 2-amino-1,4-naphthoquinone, an aldehyde, and elemental sulfur to construct the naphtho[2,3-d]thiazole ring by forming two carbon-sulfur bonds and one carbon-nitrogen double bond. researchgate.net This strategy is advantageous due to the use of inexpensive raw materials and its broad substrate scope, accommodating both aromatic and aliphatic aldehydes. researchgate.net
Another synthetic strategy involves a one-pot reaction of 2-amino-3-bromo-1,4-naphthoquinone with appropriate benzoyl chloride analogs at elevated temperatures to produce 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, which are structurally related to the thiazole counterparts. nih.gov For the synthesis of N-substituted thiazol-2-amine derivatives, a facile method involves the condensation of substituted thiourea (B124793) compounds with 2-bromo-1-(substituted phenyl)ethanone at reflux temperature, often yielding excellent results in a short time. nanobioletters.com
| Synthetic Strategy | Key Features | Advantages |
| Cyclodehydration Reactions | Use of precursors like 2-(carboxymethyl-amino)-1,4-naphthoquinone. | Foundational method. |
| Use of Sulfur Monochloride | More efficient route to substituted Naphtho[2,3-d]thiazole-4,9-diones. | Paved the way for more complex derivatives. |
| Three-component Reaction | Utilizes 2-amino-1,4-naphthoquinone, aldehyde, and elemental sulfur. researchgate.net | Cheap raw materials, no transition metal, economically efficient. researchgate.net |
| One-pot Synthesis | Reaction of 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chlorides. nih.gov | Efficient for producing related oxazole (B20620) derivatives. nih.gov |
| Condensation Reaction | Substituted thioureas with 2-bromo-1-(substituted phenyl)ethanone. nanobioletters.com | Excellent yields and short reaction times for N-substituted derivatives. nanobioletters.com |
Exploration of this compound in Neglected Disease Research
While direct research on this compound for neglected tropical diseases is not extensively documented, the broader class of fused thiazole derivatives has shown promise in this area. For example, related thiopyrano[2,3-d]thiazoles are being investigated as potential agents against trypanosomiasis, a neglected disease caused by the parasite Trypanosoma. mdpi.comnih.gov This suggests that the this compound scaffold could be a valuable starting point for the design and synthesis of novel compounds targeting neglected diseases. The established biological activities of this scaffold against other pathogens provide a strong rationale for screening existing libraries of these compounds against a panel of organisms responsible for neglected diseases.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of new chemical entities with desirable properties. mdpi.com These technologies can analyze vast chemical spaces and identify patterns that may not be apparent through traditional methods, significantly reducing the time needed to identify potential drug candidates. mdpi.com
In the context of thiazole derivatives, ML-based models have been successfully used to predict their biological activity. nih.govresearchgate.net For instance, a quantitative structure-activity relationship (QSAR) model was developed using a machine learning approach to predict the anticancer activity of 53 thiazole derivatives. nih.gov Such models leverage molecular descriptors to correlate the chemical structure of a compound with its biological activity. nih.gov Another study used ML models to predict urease inhibitors from a large dataset of diverse compounds, demonstrating the ability of these models to rapidly and effectively screen for bioactivity. researchgate.net
The application of AI and ML to this compound research holds significant potential. These computational tools can be employed to:
Predict the biological activity of novel, unsynthesized derivatives.
Optimize the chemical structures of existing compounds to enhance efficacy and reduce potential toxicity.
Identify new potential biological targets for this class of compounds.
The effectiveness of these models is highly dependent on the availability of large, high-quality datasets. mdpi.comarxiv.org Therefore, a concerted effort to generate and centralize experimental data on this compound derivatives would be crucial for the successful integration of AI and ML in this field.
Future Directions in this compound-Based Chemical Biology Probes
The unique photophysical properties of Naphtho[2,3-d]thiazole-4,9-dione derivatives make them attractive candidates for the development of chemical biology probes. Their extended π-conjugated system can give rise to fluorescence, opening up possibilities for their use as fluorescent dyes and probes in applications such as bioimaging. nih.gov
The introduction of nitrogen-containing heterocycles at the 2-position of the thiazole ring on the naphtho[2,3-d]thiazole-4,9-dione skeleton can lead to large bathochromic shifts (a shift to longer wavelengths) in both absorption and emission spectra. mdpi.comnih.gov Some derivatives have been shown to exhibit orange-red fluorescence with emission maxima over 600 nm in highly polar solvents. mdpi.com This is a desirable property for biological imaging, as it can help to reduce background fluorescence from biological samples.
Future research in this area could focus on:
Synthesizing a broader range of fluorescent derivatives with varied spectral properties.
Developing probes that can selectively label specific cellular components or biomolecules.
Creating "theranostic" agents that combine therapeutic activity with diagnostic imaging capabilities.
Opportunities for Collaborative and Interdisciplinary Research on this compound
The diverse potential applications of this compound, from medicine to materials science, create numerous opportunities for collaborative and interdisciplinary research. The advancement of this field would benefit from the combined expertise of:
Synthetic Organic Chemists to develop novel and efficient synthetic routes to a wider array of derivatives.
Medicinal Chemists to design and optimize compounds for specific biological targets.
Biologists and Pharmacologists to evaluate the biological activity and mechanisms of action of these compounds.
Computational Chemists and Data Scientists to apply AI and ML for predictive modeling and data analysis.
Materials Scientists to explore the photophysical properties of these compounds for applications in imaging and electronics.
Such collaborations would be essential to fully realize the potential of the this compound scaffold and translate fundamental research into practical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Naphtho[2,3-D]thiazol-2-amine, and what are the critical reaction conditions?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving halogenated precursors and thiourea derivatives. For example, thiazole derivatives are often prepared by reacting substituted anilines with sodium thiocyanate in bromine/glacial acetic acid under reflux, followed by precipitation and recrystallization (e.g., ethanol) . Dichloromethane and triethylamine are commonly used as solvents and catalysts to achieve moderate-to-high yields (~60–80%). Key steps include reflux duration (e.g., 7–16 hours), pH adjustment for precipitation, and purification via column chromatography or recrystallization .
Q. How is this compound structurally characterized, and what analytical techniques are essential?
- Methodological Answer : Post-synthesis characterization relies on spectral
- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C–S bonds at ~650 cm⁻¹) .
- ¹H/¹³C NMR : Confirms aromatic proton environments (δ 6.5–8.5 ppm) and substituent integration .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
X-ray crystallography is recommended for resolving crystal packing and intramolecular interactions, as demonstrated for related thiazol-2-amine derivatives .
Q. What biological activities have been reported for this compound derivatives?
- Methodological Answer : Derivatives exhibit diverse bioactivities:
- Antimicrobial : Tested against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) via agar diffusion assays, with MIC values ranging 25–100 µg/mL .
- Vasodilation : SKA-31 (a structural analog) activates KCa3.1/KCa2.3 channels, enhancing endothelial-dependent vasodilation in ex vivo aortic ring assays .
- Apoptosis induction : Related 4-anilinoquinazolines activate caspase-3 in live-cell assays, suggesting potential anticancer applications .
Advanced Research Questions
Q. How can synthetic yield and purity of this compound be optimized for scale-up?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
- Catalyst screening : Triethylamine or DBU enhances cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 2 hours) while maintaining yields >75% .
- Purification : Use preparative HPLC with C18 columns for high-purity (>95%) isolates .
Q. How can contradictory biological data (e.g., varying MIC values across studies) be systematically addressed?
- Methodological Answer :
- Standardized assays : Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth conditions .
- Structure-activity validation : Compare MIC trends against substituent electronic effects (e.g., electron-withdrawing groups enhance antifungal activity) .
- Synergistic studies : Evaluate combination therapies (e.g., with fluconazole) to resolve potency discrepancies .
Q. What computational approaches predict the biological or electronic properties of this compound derivatives?
- Methodological Answer :
- DFT calculations : Model HOMO/LUMO energies to assess redox activity (e.g., for KCa channel activation) .
- Molecular docking : Screen against target proteins (e.g., caspase-3, CYP450 enzymes) using AutoDock Vina .
- QSAR models : Correlate logP values with membrane permeability for antimicrobial lead optimization .
Q. What strategies guide structure-activity relationship (SAR) studies for modifying the thiazole core?
- Methodological Answer :
- Substituent variation : Introduce halogens (e.g., Cl, F) at position 4 to enhance metabolic stability .
- Heterocycle fusion : Attach naphtho or benzo rings to improve π-stacking in enzyme-binding pockets .
- Bioisosteric replacement : Replace thiazole with oxazole or selenazole to modulate toxicity profiles .
Q. What interdisciplinary applications (e.g., materials science) are emerging for this compound derivatives?
- Methodological Answer :
- Organic electronics : Analogous to DNTT (dinaphtho-thienothiophene), naphtho-thiazoles exhibit p-type semiconductor behavior (mobility ~2 cm²/V·s) in OLEDs .
- Photocatalysts : Thiazole-amine hybrids act as photosensitizers in visible-light-driven reactions (e.g., C–H activation) .
- Supramolecular assemblies : Utilize amine groups for hydrogen-bonded frameworks with tunable porosity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
